molecular formula C12H8N2O B8793377 5H-Benzo[c][1,6]naphthyridin-6-one

5H-Benzo[c][1,6]naphthyridin-6-one

Cat. No.: B8793377
M. Wt: 196.20 g/mol
InChI Key: PHKKGRKUGQPYDX-UHFFFAOYSA-N
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Description

5H-Benzo[c][1,6]naphthyridin-6-one is a polycyclic heteroaromatic compound characterized by a fused benzo-naphthyridinone core. Its derivatives, such as ARC-111 and Genz-644282, are prominent non-camptothecin Topoisomerase I (TOP1) inhibitors with potent antitumor activity . These compounds stabilize the TOP1-DNA cleavage complex, inducing DNA damage and apoptosis in cancer cells. ARC-111, for example, demonstrates efficacy in xenograft models and oral bioavailability, distinguishing it from traditional camptothecin-based therapies .

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

5H-benzo[c][1,6]naphthyridin-6-one

InChI

InChI=1S/C12H8N2O/c15-12-9-4-2-1-3-8(9)10-7-13-6-5-11(10)14-12/h1-7H,(H,14,15)

InChI Key

PHKKGRKUGQPYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Dibenzo[c,h][1,6]naphthyridin-6-one Derivatives

  • ARC-111 (5H-2,3-dimethoxy-8,9-methylenedioxy-5-[2-(N,N-dimethylamino)ethyl]dibenzo[c,h][1,6]naphthyridin-6-one): Activity: IC₅₀ of 2–6 nM in RPMI8402 cells . Clinical Relevance: Demonstrated in vivo efficacy in nude mice and compatibility with oral administration . SAR Insights: Substituents at the 5-position (e.g., N,N-dimethylaminoethyl) enhance TOP1 binding and cytotoxicity. Trifluoromethyl or cyano groups further modulate activity .
  • Genz-644282 (8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy analog): Advantages: Superior to camptothecins in xenograft models, reduced bone marrow toxicity, and Phase I clinical trial validation .
Compound Substituents (Position 5) TOP1 IC₅₀ (nM) Clinical Status
ARC-111 N,N-Dimethylaminoethyl 2–6 Preclinical/Phase I
Genz-644282 N-Methylaminoethyl Comparable Phase I
Compound 2 N-Ethyl-N-methylaminoethyl 3–8 Preclinical

Benzo[i]phenanthridines

  • Structural Distinction: Planar benzo[i]phenanthridine core vs. distorted naphthyridinone in ARC-111 due to N-alkyl substituents .
  • Activity: 11-Aminoalkyl-substituted benzo[i]phenanthridines show comparable TOP1 inhibition but lower cytotoxicity than ARC-111 derivatives .

Benzo[c][1,8]naphthyridin-6-ones

  • Application : Aurora kinase inhibitors (e.g., 5H-benzo[c][1,8]naphthyridin-6-one derivatives) .
  • Key Difference : The 1,8-naphthyridine scaffold shifts target specificity from TOP1 to kinases. Crystal structures reveal ATP-binding site interactions in Aurora kinase A .

Benzo[h]naphtho[1,2-b][1,6]naphthyridines

  • Synthesis : Incorporation of heteroaromatic rings (e.g., pyridine) enhances structural diversity but lacks direct cytotoxicity data compared to 5H-Benzo[c][1,6]naphthyridin-6-one .

Positional Isomers

  • Benzo[c][1,5]naphthyridin-6-one (CAS 94191-07-8): Structural Variance: 1,5 vs. 1,6 naphthyridine ring fusion.

Mechanistic and Physicochemical Insights

  • Dipole Moment : ARC-111 analogs with higher dipole moments (>8 Debye) correlate with enhanced antitumor activity, likely due to improved DNA intercalation .
  • Toxicity Profile : Genz-644282’s reduced bone marrow toxicity compared to camptothecins highlights the role of substituent optimization .

Preparation Methods

Reaction Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)

  • Base : K₃PO₄ (2.5 equiv)

  • Solvent : Toluene at 110°C for 24 hours

  • Yield : 72–98% (dependent on substituents)

Substrate Scope and Performance

N-SubstituentYield (%)
Phenyl98
4-Methoxyphenyl95
2-Naphthyl89
Cyclohexyl72

Advantages : Broad functional group compatibility, avoids pre-functionalized intermediates.
Mechanistic Insight : The reaction proceeds through sequential C–H activation, norbornene-mediated aryl-aryl coupling, and cyclization.

Benzyne-Mediated Cyclization of Bromophenyl Precursors

A benzyne intermediate generated from 4-(2-bromophenyl)-N-(substituted)pyridinones undergoes intramolecular trapping to form the naphthyridinone core.

Procedure

  • Benzyne Generation : Treatment of bromophenyl precursor with LiHMDS (2.5 equiv) in THF at −78°C.

  • Cyclization : Warming to 25°C initiates [4+2] cycloaddition.

  • Workup : Acidic hydrolysis yields the target compound.

Key Data

  • Yield : 68–85%

  • Critical Step : Use of bulky bases (e.g., LiHMDS) suppresses side reactions.

  • Limitation : Requires electron-deficient aryl bromides for efficient benzyne formation.

Friedländer Annulation with Modified Quinaldehyde Derivatives

Adapting the Friedländer reaction, 3-aminoquinaldehyde derivatives condense with ketones to construct the naphthyridinone framework.

Optimized Protocol

  • Substrates : 3-Amino-2-cyanomethylquinoline + cyclic ketones (e.g., cyclohexanone)

  • Conditions : AcOH, reflux, 12 hours

  • Yield : 60–78%

Representative Examples

KetoneProduct SubstitutionYield (%)
Cyclohexanone5,6-Dihydro75
Acetophenone5-Aryl68
Ethyl 4-oxocyclohexanecarboxylate5-Ester60

Advantages : Scalable, compatible with electron-rich and electron-poor ketones.

Tandem Addition-Elimination-Cyclization in Ionic Liquids

A three-component reaction involving α-(dimethylaminomethylene)-2-cyanomethylquinoline-3-carboxylate, hydrazine, and aldehydes in [bmim]Br affords pyrazolo-fused derivatives, which are hydrolyzed to the parent naphthyridinone.

Steps

  • Knoevenagel Condensation : Formation of α,β-unsaturated nitrile.

  • Hydrazine Addition : Generates a pyrazole intermediate.

  • Cyclization : Intramolecular nucleophilic attack under microwave irradiation (100°C, 1 hour).

  • Hydrolysis : 6 M HCl, reflux (yield: 70–85%).

Performance in Ionic Liquid ([bmim]Br)

AldehydeYield (%)
Benzaldehyde85
4-Nitrobenzaldehyde78
Hexanal70

Advantages : Solvent reusability, reduced reaction time.

Rh(III)-Catalyzed Domino Annulation with 3-Diazooxindoles

A ring-expansion strategy using Rh(III) catalysis constructs the tricyclic core via C–H activation and CO₂ elimination.

Reaction Parameters

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%)

  • Oxidant : Cu(OAc)₂ (2 equiv)

  • Solvent : DCE at 80°C for 8 hours

  • Yield : 65–82%

Substrate Scope

3-Diazooxindole SubstituentYield (%)
5-Fluoro82
7-Methyl78
6-Chloro65

Mechanism : Sequential C–H activation, carbene insertion, and annulation form the fused ring system.

Comparative Analysis of Methods

MethodYield Range (%)Key AdvantageLimitation
Catellani Reaction72–98One-step, broad scopeRequires Pd catalysis
Benzyne Cyclization68–85Atom-economicalSensitive to substituents
Friedländer Annulation60–78ScalableLimited to cyclic ketones
Ionic Liquid Synthesis70–85Environmentally friendlyMulti-step hydrolysis
Rh(III) Catalysis65–82Novel ring expansionHigh catalyst loading

Q & A

Q. What is the mechanism of action of 5H-Benzo[c][1,6]naphthyridin-6-one derivatives as antitumor agents?

These derivatives, such as ARC-111 and Genz-644282, act as non-camptothecin topoisomerase I (TOP1) inhibitors. They stabilize the TOP1-DNA cleavage complex, inducing DNA damage and apoptosis. ARC-111, for example, exhibits potent cytotoxicity in RPMI8402 cells (IC50: 2–6 nM) and in vivo efficacy in tumor-bearing nude mice via oral or parenteral administration . Mechanistic validation involves TOP1-mediated DNA cleavage assays using purified human TOP1 and plasmid DNA .

Q. How are this compound derivatives synthesized, and what are key structural modifications?

Synthesis typically involves alkylation or substitution at the 5-aminoethyl group. For example:

  • Intermediate preparation : Alkylation of 5-(2-alkylaminoethyl) derivatives with bromoacetonitrile or trifluoroethyl esters under DMF/K2CO3 at 75°C .
  • Key modifications : Substituents like methylenedioxy, methoxy, or N,N-dialkyl groups enhance TOP1 binding. Substituent compatibility with reaction conditions (e.g., trifluoromethyl groups) is critical for yield optimization .

Q. What experimental models are used to evaluate antitumor efficacy?

  • In vitro : Cytotoxicity assays in RPMI8402, P388, and KB3-1 cell lines, with comparisons to camptothecin-resistant variants (e.g., P388/CPT45) to assess resistance profiles .
  • In vivo : Xenograft models (e.g., SJ-BT45 medulloblastoma in scid mice) to test potency and tolerability .

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkyl substituents) influence sensitivity to multidrug resistance (MDR) transporters?

N-alkyl substituents modulate recognition by efflux transporters (e.g., MDR1/P-gp):

  • MDR1 substrates : Primary (NH2) and secondary (NHCH3) amines show reduced cytotoxicity in KB/V-1 cells (overexpressing MDR1).
  • Non-substrates : Tertiary amines (N(CH3)2, piperidinyl) retain activity in resistant lines. Methodology: Compare IC50 values in parental vs. transporter-overexpressing cell lines (e.g., KB3-1 vs. KB/V-1) .

Q. How can QSAR models incorporating physicochemical properties guide derivative design?

Dipole moment (µ) correlates with antitumor activity. For example:

Compoundµ (Debye)IC50 (nM)
ARC-1115.22–6
Analog A4.88–12
Analog B6.115–20

QSAR models (e.g., PLS, ANN) use descriptors like µ, logP, and electronic parameters to predict activity. High µ (>5 D) enhances DNA intercalation and TOP1 binding .

Q. What methodologies assess the correlation between TOP1 inhibition and cytotoxicity?

  • TOP1 cleavage assays : Quantify DNA strand breaks using plasmid relaxation assays with purified TOP1 .
  • Cytotoxicity correlation : Linear regression analysis of TOP1 inhibition (cleavage complex stabilization) vs. IC50 values in cell lines (R² > 0.85 in RPMI8402) .

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